molecular formula C15H15N3O3 B5298863 METHYL 2-({[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE

METHYL 2-({[(4-METHYL-2-PYRIDYL)AMINO]CARBONYL}AMINO)BENZOATE

Cat. No.: B5298863
M. Wt: 285.30 g/mol
InChI Key: CCAZEZTXWRQEIE-UHFFFAOYSA-N
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Description

Methyl 2-({[(4-methyl-2-pyridyl)amino]carbonyl}amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzoic acid moiety, which is further substituted with a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-({[(4-methyl-2-pyridyl)amino]carbonyl}amino)benzoate typically involves the reaction of 4-methyl-2-aminopyridine with methyl 2-aminobenzoate. The reaction is carried out under controlled conditions, often involving the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of a high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({[(4-methyl-2-pyridyl)amino]carbonyl}amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The pyridyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridyl derivatives.

Scientific Research Applications

Methyl 2-({[(4-methyl-2-pyridyl)amino]carbonyl}amino)benzoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-({[(4-methyl-2-pyridyl)amino]carbonyl}amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-aminobenzoate: A precursor in the synthesis of methyl 2-({[(4-methyl-2-pyridyl)amino]carbonyl}amino)benzoate.

    4-Methyl-2-aminopyridine: Another precursor used in the synthesis.

    N-Substituted benzoates: Compounds with similar structural features but different substituents.

Uniqueness

This compound is unique due to the presence of both a pyridyl and a benzoate moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2-[(4-methylpyridin-2-yl)carbamoylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-10-7-8-16-13(9-10)18-15(20)17-12-6-4-3-5-11(12)14(19)21-2/h3-9H,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAZEZTXWRQEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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